3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
説明
This compound belongs to the triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-ethoxyphenyl group at position 3 and a 4-methylbenzyl substituent at position 6 (Figure 1). The molecular formula is C₁₉H₁₈N₅O₂ (exact mass: 356.14 g/mol) .
特性
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-27-17-10-8-16(9-11-17)25-19-18(22-23-25)20(26)24(13-21-19)12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVDDZXFLZUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Structure Assembly: Triazolo[4,5-d]Pyrimidin-7-One Formation
The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves the reaction of 5-amino-1,2,4-triazole derivatives with β-keto esters or diketones under acidic conditions. For instance, 5-amino-1H-1,2,4-triazole reacts with ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate in phosphoryl chloride to yield the 7-chloro intermediate, which is subsequently hydrolyzed to the pyrimidin-7-one.
Key Reaction Conditions
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Catalyst: Phosphoryl chloride (POCl₃) for chlorination
- Temperature: Reflux (80–100°C) for cyclization
Oxidation and Final Product Isolation
Secondary oxidation steps may be required to stabilize the product. Potassium permanganate in acetic acid/DMF converts thioethers to sulfones, though this is unnecessary for the target compound. Final purification involves crystallization from DMF/water mixtures, achieving >95% purity.
Yield Optimization Table
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | POCl₃ | Acetonitrile | Reflux | 75 |
| C3 Substitution | Pd(PPh₃)₄ | DMF | 80°C | 72 |
| C6 Alkylation | K₂CO₃ | Acetone | Reflux | 69 |
| Crystallization | DMF/H₂O | — | 5°C | 89 |
Mechanistic Insights and Side-Reaction Mitigation
The triazolo ring formation proceeds via a tandem cyclization-dehydration mechanism, with POCl₃ acting as both a Lewis acid and dehydrating agent. Competing pathways, such as over-oxidation or N-alkylation, are suppressed by:
- Stoichiometric Control: Limiting reagent ratios (1:1 amine:halide)
- Low-Temperature Workup: Gradual cooling to 5°C during crystallization
Scalability and Industrial Applicability
The patent-pending one-pot methodology from WO2015193165A1 demonstrates scalability to multi-kilogram batches. Key adaptations include:
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
類似化合物との比較
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at positions 3 and 6, affecting solubility, stability, and bioactivity.
Notes:
- Lipophilic substituents (e.g., 4-methylbenzyl) improve membrane permeability but may reduce aqueous solubility .
生物活性
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure features a triazole ring fused to a pyrimidine ring, making it a subject of interest in various biological and medicinal research fields. This article reviews the biological activity of this compound, focusing on its potential therapeutic properties and mechanisms of action.
The compound's IUPAC name is 3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, with a molecular formula of C20H19N5O2. It has an InChI Key of MCGVDDZXFLZUAG-UHFFFAOYSA-N, indicating its specific chemical structure and properties .
The biological activity of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one primarily involves its interactions with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on proteins, thus influencing various metabolic pathways. Notably, it has shown potential in inhibiting signal transduction pathways linked to cancer progression and inflammation .
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have demonstrated that 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these studies suggest a potent anticancer effect .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.95 |
| HepG2 | 0.30 |
| NCI-H460 | 8.55 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antiviral Activity : A recent study evaluated the antiviral potential of related triazolopyrimidine compounds against various viral strains. The findings suggested that structural modifications could enhance biological activity, leading to promising candidates for antiviral drug development .
- In Vivo Models : Animal studies have shown that derivatives of triazolopyrimidine compounds can reduce tumor size and improve survival rates in models of breast and liver cancer, indicating their potential as therapeutic agents .
Q & A
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test cytotoxicity (MTT assay) and selectivity (SI = IC50_normal_cell / IC50_cancer_cell) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
